1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester
Overview
Description
“1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester” is a chemical compound with the CAS Number: 1357351-88-2 . It has a molecular weight of 298.34 . The IUPAC name for this compound is 8-(tert-butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)9(10(17)18)8-15-11(14)19/h9H,4-8H2,1-3H3,(H,15,19)(H,17,18) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound appears as a white to yellow solid .Scientific Research Applications
Synthesis Techniques
The compound is related to the broader category of spiro compounds, which are of significant interest due to their complex structures and potential applications. A key aspect of research around similar compounds involves innovative synthesis techniques. For instance, spiro compounds, including variations of diaza-spiro[4.5]decane systems, have been synthesized through Rhodium(II)-carbenoid C–H insertion reactions, showcasing a method to create α,β′-dioxospirane systems from diazo intermediates (Aburel, Pompiliu S., Romming, C., & Undheim, K., 2000). This method emphasizes competitive insertions, providing a path to synthesize complex spiro compounds with specific configurations.
Anticonvulsant Evaluation
Another research focus is the evaluation of spiro compounds for their biological activity, such as anticonvulsant properties. Spiro[4.5] and spiro[4.6] carboxylic acids, which share structural similarities with the target compound, have been synthesized and tested for their anticonvulsant effectiveness. These studies aim to understand the role of carboxylic acid groups in compounds like valproic acid, exploring how structural analogues might offer new therapeutic options (Scott, K., Moore, J., & others, 1985).
Derivatives Synthesis and Applications
Research has also extended to the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, investigating compounds with 2-oxo-1-oxaspiro[4.5]decan-3,4-dicarboxylic acid derivatives. These studies focus on transforming these compounds through various chemical reactions to yield acids, acyl chlorides, and other derivatives, potentially leading to novel therapeutic agents or materials (Kuroyan, A., Pogosyan, S. A., & Grigoryan, N. P., 1995).
Neurotropic Activity
Further, the synthesis and neurotropic activity of N-benzylimides of 2-oxo-1-oxaspiro-4,5-decane-3,4-dicarboxylic acids have been explored. These studies aim at creating compounds with potential neurotropic effects, such as inhibiting serotonin deamination or potentiating the effects of tryptamine and 5-hydroxytryptophan, which could have implications for treating neurological disorders (Grigoryan, N. P., Pogosyan, S. A., & Sukasyan, R. S., 2007).
Safety And Hazards
properties
IUPAC Name |
8-O-tert-butyl 4-O-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-5-22-12(19)11-10-17-13(20)16(11)6-8-18(9-7-16)14(21)23-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOVAVPSJOTMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C12CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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